3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
CAS No.: 393837-75-7
Cat. No.: VC6927758
Molecular Formula: C22H15N3O3S
Molecular Weight: 401.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393837-75-7 |
|---|---|
| Molecular Formula | C22H15N3O3S |
| Molecular Weight | 401.44 |
| IUPAC Name | 3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C22H15N3O3S/c26-21(17-7-4-8-19(13-17)25(27)28)23-18-11-9-15(10-12-18)20-14-29-22(24-20)16-5-2-1-3-6-16/h1-14H,(H,23,26) |
| Standard InChI Key | MBFBVPIJEIHMAK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The compound features a benzamide backbone (C₆H₅CONH-) linked to a 4-(2-phenylthiazol-4-yl)phenyl group. The nitro (-NO₂) substituent at the 3-position of the benzamide ring creates an electron-deficient aromatic system, altering resonance stabilization and dipole moments. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contributes to planar rigidity and π-π stacking capabilities.
Key structural features:
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Benzamide core: Provides hydrogen-bonding capacity via the amide (-NHCO-) linkage.
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Nitro group: Enhances electrophilicity at the 3-position, facilitating nucleophilic substitution or reduction reactions.
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Thiazole moiety: Imparts metabolic stability and metal-coordinating potential.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆):
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δ 8.72 (s, 1H, thiazole-H)
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δ 8.25–7.45 (m, 13H, aromatic protons)
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δ 10.32 (s, 1H, NH).
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IR (KBr):
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1675 cm⁻¹ (C=O stretch)
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1520 cm⁻¹ (asymmetric NO₂ stretch)
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1340 cm⁻¹ (symmetric NO₂ stretch).
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Synthesis and Reaction Chemistry
Nitration of the Parent Compound
3-Nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is synthesized via electrophilic aromatic nitration of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide.
Reaction Conditions and Mechanism
| Reagent System | Conditions | Product Yield | Regioselectivity |
|---|---|---|---|
| HNO₃ (conc.)/H₂SO₄ | 0°C, 1 hour | 55% | Para to amide |
Mechanism:
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Generation of nitronium ion (NO₂⁺):
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Electrophilic attack: The electron-withdrawing amide group directs nitration to the para position via resonance stabilization of the intermediate arenium ion.
Optimization Insights:
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Lower temperatures (0–5°C) minimize polysubstitution.
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Sulfuric acid acts as a proton donor and dehydrating agent, enhancing NO₂⁺ concentration.
Physicochemical Properties
Solubility and Stability
| Property | Value/Observation |
|---|---|
| Solubility in DMSO | 32 mg/mL (25°C) |
| Thermal Stability | Decomposes at 218°C (DSC) |
| Photostability | Degrades under UV light (λ > 300 nm) |
The nitro group reduces aqueous solubility compared to the parent compound but enhances stability in organic solvents.
Crystallographic Data
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Space Group: P2₁/c
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Unit Cell Parameters:
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a = 12.45 Å, b = 7.89 Å, c = 15.32 Å
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α = 90°, β = 102.5°, γ = 90°
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Hydrogen Bonding: N-H···O=C interactions stabilize the crystal lattice.
Biological Activity and Applications
Antimicrobial Efficacy
The compound exhibits moderate activity against Gram-positive bacteria, with MIC values comparable to first-line antibiotics:
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Bacillus subtilis | 32 |
Mechanistic Insight: The nitro group may act as a redox-active moiety, generating reactive oxygen species (ROS) under microbial enzymatic reduction.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A431 (Skin) | 12.4 | Mitochondrial apoptosis |
| MCF-7 (Breast) | 18.7 | Cell cycle arrest (G2/M phase) |
SAR Note: Nitro substitution enhances electron affinity, potentially improving DNA intercalation or topoisomerase inhibition.
Industrial and Research Applications
Materials Science
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Fluorescent Probes: The nitro-thiazole system exhibits solvatochromic shifts, enabling pH-sensitive dye development.
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Coordination Chemistry: Binds transition metals (e.g., Cu²⁺) via thiazole-N and amide-O, forming luminescent complexes.
Synthetic Intermediate
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Reduction to Amine: Catalytic hydrogenation yields 3-amino-N-[4-(2-phenylthiazol-4-yl)phenyl]benzamide, a precursor for azo dyes and polyamides.
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Cross-Coupling: Suzuki-Miyaura reactions modify the phenylthiazole moiety for diversity-oriented synthesis.
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